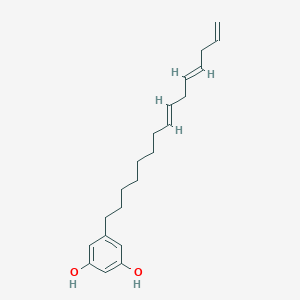![molecular formula C23H18N2O2S B227360 {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid, also known as MPSA, is a novel compound that has garnered attention for its potential applications in scientific research. MPSA is a sulfhydryl-containing compound that has been shown to exhibit potent antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has been studied extensively for its potential applications in scientific research. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular antioxidant defenses. {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has also been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for studying the role of oxidative stress and inflammation in disease. However, {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid. One area of interest is its potential role in the treatment of cancer. {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has been shown to exhibit potent anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of these diseases. Finally, further research is needed to explore the mechanism of action of {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid and its potential as a therapeutic agent for a variety of diseases.
Méthodes De Synthèse
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with phthalazine, followed by the reaction with phenylacetic acid. The final product is obtained through the addition of sodium sulfide to the reaction mixture, which results in the formation of {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid.
Propriétés
Nom du produit |
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid |
|---|---|
Formule moléculaire |
C23H18N2O2S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C23H18N2O2S/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)22(25-24-20)28-21(23(26)27)17-7-3-2-4-8-17/h2-14,21H,1H3,(H,26,27) |
Clé InChI |
JXKBJJJHDOULKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)
![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)
